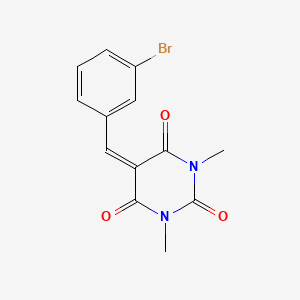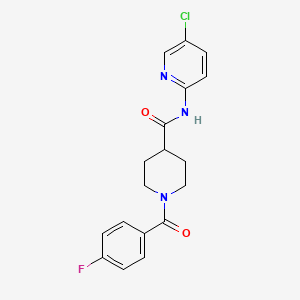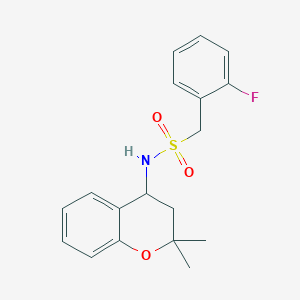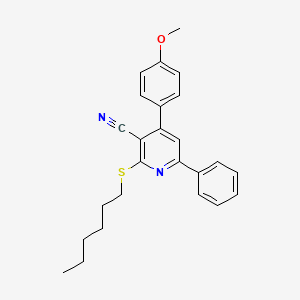![molecular formula C14H11N3O3 B4673577 5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
“5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties . They have been identified as inhibitors of various kinases, making them promising candidates for the development of new biologically active compounds .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored using BnNH2 . It was demonstrated that prior oxidation of the SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Applications De Recherche Scientifique
Antiproliferative Agent
This compound has shown promise as an antiproliferative agent , particularly in the context of cancer research. It has been identified as a potential inhibitor of cell growth, which is crucial in the fight against cancerous cells. The derivative known as API-1 is one such example that has been highlighted for its antiproliferative properties .
Antimicrobial Activity
Derivatives of this compound have been synthesized with the aim of exploring their antimicrobial efficacy . These derivatives have been tested against a variety of microorganisms, and some have displayed excellent activity, suggesting their potential use as antimicrobial agents .
Anti-inflammatory and Analgesic Properties
The compound has also been associated with anti-inflammatory and analgesic effects . This makes it a candidate for the development of new pain relief medications that could potentially be more effective or have fewer side effects than current options .
Antihistamine Effects
The compound’s antihistamine effects suggest its use in allergy treatments. By acting on histamine receptors, it could provide relief from allergic reactions and symptoms .
Inhibition of Protein Tyrosine Kinases
Some derivatives of this compound, including TKI-28 , have been shown to inhibit protein tyrosine kinases. This is significant in the development of targeted cancer therapies, as these enzymes are often implicated in the growth and spread of cancer cells .
Cyclin-Dependent Kinase Inhibition
Another important application is the inhibition of cyclin-dependent kinases (CDKs) . Compounds containing the pyrido[2,3-d]pyrimidine ring system, such as CDK-4 , act as inhibitors of CDKs, which are key regulators of cell cycle progression and are targets for cancer therapy .
Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as inhibitors of PI3K , an enzyme involved in cell growth and survival. This application is particularly relevant in the context of cancer, as PI3K inhibitors can suppress tumor growth .
Mécanisme D'action
Target of Action
Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidin-5-one, have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases .
Mode of Action
It’s known that similar compounds inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Pi3k inhibitors generally affect the pi3k/akt/mtor pathway, which is involved in cell growth, proliferation, and survival . Inhibition of this pathway can lead to decreased cell growth and proliferation .
Pharmacokinetics
Similar compounds are generally well-absorbed and metabolized in the liver . The impact on bioavailability would depend on factors such as the compound’s solubility, stability, and permeability .
Result of Action
Similar compounds that inhibit pi3k or protein tyrosine kinases can lead to decreased cell growth and proliferation, potentially making them useful in the treatment of certain types of cancer .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Orientations Futures
The broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines makes them promising candidates for the development of new biologically active compounds . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry .
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-5-3-2-4-8(10)9-6-7-15-12-11(9)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBDDKWKPQGUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=NC=C2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1-azepanyl)propyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B4673502.png)
![1-(2-{[1-(2,5-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4673508.png)
![N''-[amino(imino)methyl]-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B4673512.png)
![2-ethyl-3-(4-fluorophenyl)-5-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4673526.png)

![ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4673545.png)



![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![3-(4-chlorophenyl)-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4673610.png)
